N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide is a benzimidazole-derived compound featuring a phenylacetamide backbone substituted with a 4-chlorophenylthio group. The benzimidazole core is known for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c22-14-9-11-15(12-10-14)27-13-20(26)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBMDBLDJNYCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzo[d]imidazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Modifications
- Benzimidazole Substitutions: Compound W1 (): Features a 2,4-dinitrophenyl group instead of 4-chlorophenylthio. The electron-withdrawing nitro groups enhance electrophilicity but reduce metabolic stability compared to the chloro substituent .
- Heterocyclic Extensions: Quinoline/Naphthalene Derivatives (): Compounds 9j–9o replace the phenyl group with quinoline or naphthalene rings, extending conjugation and improving π-π stacking with biological targets .
Substituent Effects on Activity
- Electron-Withdrawing Groups : Nitro (6p) and chloro (target compound) substituents enhance antibacterial and quorum sensing activities, likely through improved target affinity .
- Electron-Donating Groups: Methoxy or methyl groups () reduce nonlinear optical responses but may improve solubility .
Physicochemical Properties
- Higher melting points in quinoline derivatives (e.g., 9m) suggest increased crystallinity due to extended aromatic systems .
Antimicrobial Activity
Anticancer Activity
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl thio group and the acetamide moiety contributes to its pharmacological properties. The molecular formula is , with a molecular weight of 320.83 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide, exhibit significant antimicrobial properties. A study reported the minimum inhibitory concentrations (MICs) against various bacterial strains:
| Compound | MIC (µM) | Bacterial Strains Tested |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | E. coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Staphylococcus aureus |
| N25 | 2.65 | Candida albicans |
These results suggest that the compound has potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines, notably HCT116 (colon cancer). The findings demonstrated that certain derivatives exhibited IC50 values lower than that of the standard drug 5-fluorouracil (5-FU):
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
The lower IC50 values indicate that these compounds are more effective than the standard treatment, highlighting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural components. Modifications to the phenyl and thio groups can enhance or diminish activity against specific targets. The presence of electron-withdrawing groups, such as chlorine, has been shown to improve antimicrobial efficacy .
Case Studies
- Antimicrobial Study : A comprehensive study on various benzimidazole derivatives, including those similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide, demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Research : In vitro studies have shown that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting a promising avenue for cancer therapy .
Q & A
Q. Q1. What are the standard synthetic routes for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide and its analogs?
A1. The compound is synthesized via multi-step reactions:
- Step 1: Condensation of substituted ortho-phenylenediamine with 4-chlorophenylthioacetic acid derivatives under reflux in ethanol, catalyzed by piperidine or KCO.
- Step 2: Cyclization to form the benzimidazole core using acetic acid or polyphosphoric acid.
- Step 3: Purification via recrystallization (ethanol/acetone mixtures) yields products with 64–93% purity. Key intermediates include 2-mercaptobenzimidazole and chloroacetamide derivatives .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized for higher yields in benzimidazole-acetamide synthesis?
A2. Optimization strategies:
- Catalyst selection: Piperidine enhances Claisen-Schmidt condensation efficiency (70–72% yields), while KCO in DMF improves solubility for intermediates .
- Solvent effects: Ethanol minimizes side reactions vs. DMF, which accelerates nucleophilic substitution.
- Temperature control: Reflux (3–8 hours) ensures complete cyclization, monitored by TLC .
Basic Characterization
Q. Q3. Which spectroscopic techniques are critical for structural confirmation?
A3. Essential methods include:
- IR spectroscopy: Confirms C=O (1670–1685 cm), NH (3318–3417 cm), and C-S (769–783 cm) stretches .
- NMR (¹H/¹³C): Identifies aromatic protons (δ 7.4–8.5 ppm), acetamide CH (δ 4.2–4.4 ppm), and substituent-specific shifts (e.g., -OCH at δ 3.86 ppm) .
- Elemental analysis: Validates purity (e.g., C: 71.43% exp. vs. 71.46% calc. for compound 6a) .
Advanced Characterization
Q. Q4. How to address discrepancies between experimental and calculated elemental analysis data?
A4. Discrepancies >0.3% suggest impurities. Mitigation steps:
- Recrystallization: Ethanol/acetone mixtures improve purity (e.g., compound 6d: C deviation reduced to 0.02%) .
- Cross-validation: Use HPLC (≥95% purity thresholds) or HR-MS (e.g., m/z 554 [M] for compound 6a) .
Biological Evaluation (Basic)
Q. Q5. What in vitro assays assess α-glucosidase inhibitory activity for this compound?
A5. Standard protocol:
- Substrate: p-Nitrophenyl-α-D-glucopyranoside.
- Method: UV-Vis monitoring at 405 nm. IC values (0.38–1.12 µM for derivatives 9j–o) are compared to acarbose (1.04 µM) .
Biological Evaluation (Advanced)
Q. Q6. How to design a structure-activity relationship (SAR) study for derivatives?
A6. Key variables:
- Substituent effects: Electron-withdrawing groups (e.g., -NO in 9j) enhance α-glucosidase inhibition vs. electron-donating groups (e.g., -OCH in 9m) .
- Docking studies: Compare binding poses (e.g., compound 9c: docking score -9.2 kcal/mol vs. acarbose -8.1) to identify critical interactions with catalytic residues .
Data Analysis (Basic)
Q. Q7. How to interpret molecular docking results for enzyme inhibition?
A7. Focus on:
- Binding interactions: π-π stacking between benzimidazole and Tyr158 (α-glucosidase), hydrogen bonds with Asp349.
- Score validation: Use AutoDock Vina; scores < -8 kcal/mol indicate strong binding .
Data Analysis (Advanced)
Q. Q8. How to resolve contradictory biological activity data across derivatives?
A8. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
